![molecular formula C13H28N2O B14392365 Pentanamide, N-[(diethylamino)methyl]-2-ethyl-3-methyl- CAS No. 88018-41-1](/img/structure/B14392365.png)
Pentanamide, N-[(diethylamino)methyl]-2-ethyl-3-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentanamide, N-[(diethylamino)methyl]-2-ethyl-3-methyl- is an organic compound belonging to the amide class. Amides are characterized by the presence of a carbonyl group (C=O) bonded to a nitrogen atom. This particular compound features a pentanamide backbone with additional diethylamino and ethyl-methyl substitutions, making it a unique and complex molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pentanamide, N-[(diethylamino)methyl]-2-ethyl-3-methyl- typically involves the reaction of a suitable carboxylic acid derivative with an amine. One common method is the reaction of 2-ethyl-3-methylpentanoic acid with N,N-diethylmethanamine under dehydrating conditions to form the desired amide. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the product. The final product is typically purified through distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Pentanamide, N-[(diethylamino)methyl]-2-ethyl-3-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxide ions (RO⁻) can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted amides or other derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Pentanamide, N-[(diethylamino)methyl]-2-ethyl-3-methyl- has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Pentanamide, N-[(diethylamino)methyl]-2-ethyl-3-methyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may inhibit or activate certain enzymes, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Methylpentanamide: Similar structure but with a methyl group instead of the diethylamino group.
2-Ethyl-3-methylbutanamide: Similar backbone but different substitution pattern.
N,N-Diethylbutanamide: Similar amide group but different alkyl chain length.
Uniqueness
Pentanamide, N-[(diethylamino)methyl]-2-ethyl-3-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the diethylamino group enhances its solubility and reactivity, making it valuable in various applications.
Eigenschaften
CAS-Nummer |
88018-41-1 |
|---|---|
Molekularformel |
C13H28N2O |
Molekulargewicht |
228.37 g/mol |
IUPAC-Name |
N-(diethylaminomethyl)-2-ethyl-3-methylpentanamide |
InChI |
InChI=1S/C13H28N2O/c1-6-11(5)12(7-2)13(16)14-10-15(8-3)9-4/h11-12H,6-10H2,1-5H3,(H,14,16) |
InChI-Schlüssel |
MFGNILHKOOYKQP-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C(CC)C(=O)NCN(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,6-Dimethoxy-N-[(4-methylphenyl)carbamoyl]benzamide](/img/structure/B14392293.png)
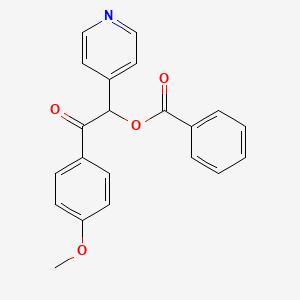
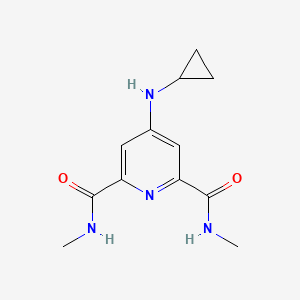
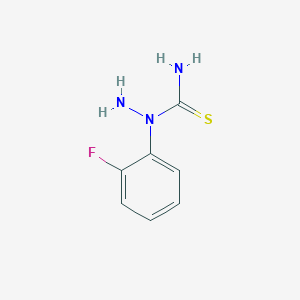
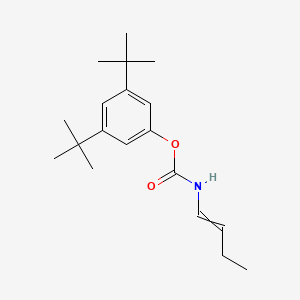
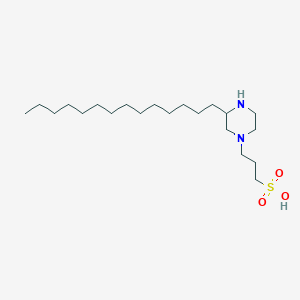
![3-{[(Benzyloxy)carbonyl]amino}-N-formyl-L-alanine](/img/structure/B14392341.png)

![N-[3,4-Di(propan-2-yl)phenyl]acetamide](/img/structure/B14392355.png)
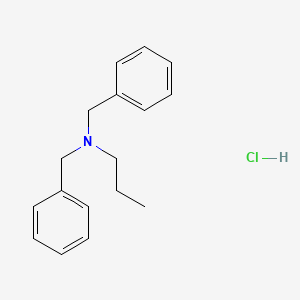
![2-[2-(Phenylsulfanyl)furan-3-yl]ethan-1-ol](/img/structure/B14392374.png)


![2,3-Bis[(pentachlorophenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14392389.png)
